

# Application Notes and Protocols for ARV-393 in Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

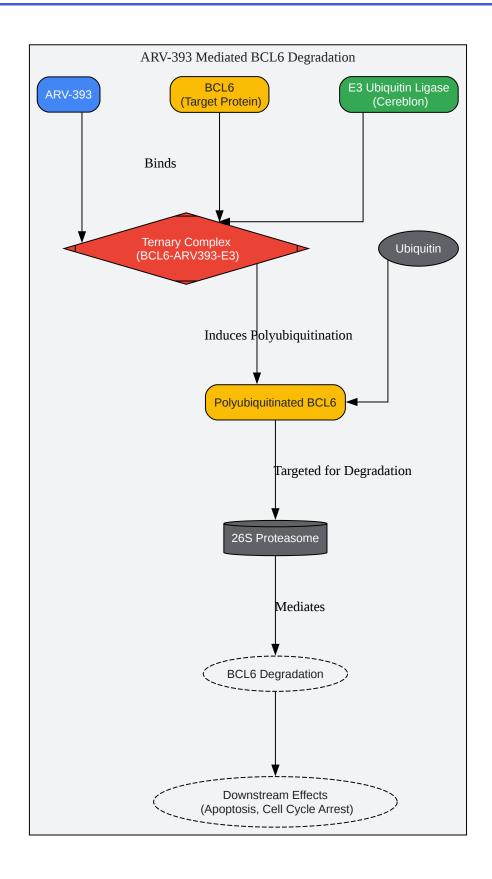
### Introduction

ARV-393 is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2][3][4] BCL6 is a key transcriptional repressor and a well-established oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL).[2] [5][6][7] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, ARV-393 effectively inhibits BCL6-mediated signaling pathways, leading to reduced tumor cell proliferation and survival.[1][2][3][8] These application notes provide detailed protocols for evaluating the in vitro efficacy of ARV-393 in relevant cancer cell lines.

### **Mechanism of Action**

ARV-393 is a heterobifunctional molecule comprising a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between BCL6 and the E3 ligase, leading to the polyubiquitination of BCL6 and its subsequent degradation by the 26S proteasome. The degradation of BCL6 relieves its transcriptional repression of target genes involved in cell cycle checkpoints, terminal differentiation, apoptosis, and the DNA damage response.[6][7][9]





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Caption: Mechanism of action of ARV-393.



## **Quantitative Data**

The following tables summarize the in vitro activity of **ARV-393** in various lymphoma cell lines. DC50 represents the concentration of **ARV-393** required to degrade 50% of the target protein (BCL6), and GI50 is the concentration that causes 50% inhibition of cell growth.

Table 1: BCL6 Degradation (DC50) in Lymphoma Cell Lines

Cell Line	Cancer Type	DC50 (nM)
OCI-Ly1	DLBCL	0.06 - 0.33
Farage	DLBCL	0.06 - 0.33
SU-DHL-4	DLBCL	0.06 - 0.33
SU-DHL-6	DLBCL	0.06 - 0.33
OCI-Ly7	DLBCL	0.06 - 0.33
OCI-Ly10	DLBCL	0.06 - 0.33
SU-DHL-2	DLBCL	0.06 - 0.33
U-2932	DLBCL	0.06 - 0.33
Ramos	Burkitt Lymphoma	0.06
Daudi	Burkitt Lymphoma	0.33

Data sourced from preclinical studies.

Table 2: Anti-proliferative Activity (GI50) of ARV-393

Cell Line Type	GI50 Range (nM)
Germinal Center B-cell-like (GCB) DLBCL	0.2 - 9.8
Activated B-cell-like (ABC) DLBCL	0.2 - 9.8
Burkitt Lymphoma	0.2 - 9.8



Data reflects the range of activity across multiple cell lines within each subtype.

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the GI50 value of ARV-393.

#### Materials:

- Lymphoma cell lines
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- ARV-393 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Multichannel pipette
- · Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of complete medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of ARV-393 in culture medium.
- Add 100  $\mu$ L of the **ARV-393** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

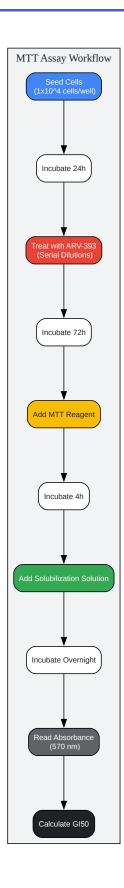
## Methodological & Application





- Incubate for 72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu L$  of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.





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Caption: Workflow for the MTT cell viability assay.



## **Western Blot for BCL6 Degradation**

This protocol is for determining the DC50 value of ARV-393.

#### Materials:

- Lymphoma cell lines
- ARV-393 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with varying concentrations of **ARV-393** for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
- · Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature protein lysates by boiling with Laemmli sample buffer.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate.
- Quantify band intensities and normalize BCL6 levels to the loading control. Calculate the
  percentage of BCL6 degradation relative to the vehicle control to determine the DC50.

## **Apoptosis Assay (Annexin V/PI Staining)**

This protocol is for assessing ARV-393-induced apoptosis.

#### Materials:

- Lymphoma cell lines
- ARV-393 stock solution (in DMSO)
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- · 1X Binding Buffer
- Flow cytometer

#### Procedure:

- Seed cells and treat with ARV-393 at the desired concentration and time points.
- Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
- Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.

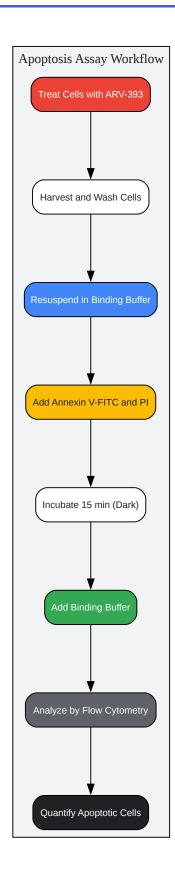
## Methodological & Application





- Incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).





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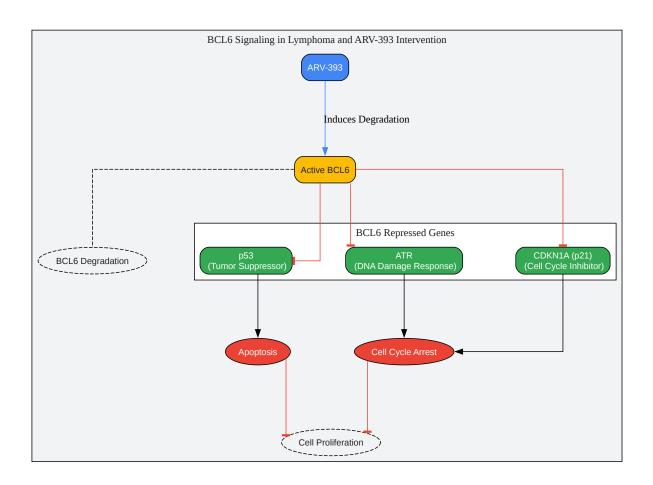
Caption: Workflow for Annexin V/PI apoptosis assay.



## **BCL6 Signaling Pathway**

BCL6 acts as a transcriptional repressor, controlling the expression of genes involved in key cellular processes. Its degradation by **ARV-393** leads to the de-repression of these target genes, ultimately promoting apoptosis and inhibiting cell proliferation in lymphoma cells.





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Caption: BCL6 signaling and the effect of ARV-393.



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